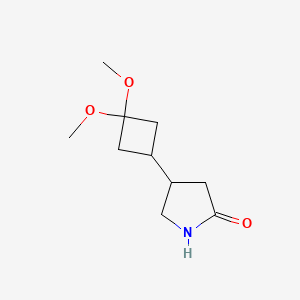
4-(3,3-二甲氧基环丁基)吡咯烷-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,3-Dimethoxycyclobutyl)pyrrolidin-2-one is a synthetic compound that belongs to the class of pyrrolidin-2-ones. . This compound is characterized by a pyrrolidin-2-one core with a 3,3-dimethoxycyclobutyl substituent, making it a unique and interesting molecule for various scientific research applications.
科学研究应用
4-(3,3-Dimethoxycyclobutyl)pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential biological activities and therapeutic properties . The compound’s unique structure makes it a valuable tool for investigating various biochemical pathways and molecular targets. Additionally, it has applications in the pharmaceutical industry for the development of new drugs and therapeutic agents .
准备方法
The synthesis of 4-(3,3-Dimethoxycyclobutyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates . Another approach is the oxidation of pyrrolidine derivatives . Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed to synthesize this compound . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
化学反应分析
4-(3,3-Dimethoxycyclobutyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used.
作用机制
The mechanism of action of 4-(3,3-Dimethoxycyclobutyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidin-2-one core allows it to bind to various enzymes and receptors, modulating their activity . The 3,3-dimethoxycyclobutyl substituent further enhances its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific biological context and application.
相似化合物的比较
4-(3,3-Dimethoxycyclobutyl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their substituents and functional groups. The unique 3,3-dimethoxycyclobutyl substituent of 4-(3,3-Dimethoxycyclobutyl)pyrrolidin-2-one distinguishes it from these similar compounds, providing it with distinct chemical and biological properties .
生物活性
4-(3,3-Dimethoxycyclobutyl)pyrrolidin-2-one is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This article aims to synthesize existing research findings related to the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring substituted with a cyclobutyl moiety that has two methoxy groups. Its molecular formula is C₁₁H₁₅N₁O₂, and it possesses a molecular weight of approximately 195.25 g/mol. The IUPAC name reflects its complex structure, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅N₁O₂ |
| Molecular Weight | 195.25 g/mol |
| IUPAC Name | 4-(3,3-Dimethoxycyclobutyl)pyrrolidin-2-one |
The biological activity of 4-(3,3-Dimethoxycyclobutyl)pyrrolidin-2-one is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that compounds with pyrrolidine scaffolds often exhibit diverse pharmacological effects due to their ability to modulate receptor activity and enzyme function.
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways involved in various physiological processes.
- Enzyme Inhibition : It has been suggested that this compound can inhibit enzymes related to metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or metabolic disorders.
Anticancer Properties
Recent studies have explored the anticancer potential of 4-(3,3-Dimethoxycyclobutyl)pyrrolidin-2-one. A notable study demonstrated that derivatives of pyrrolidine compounds exhibit significant cytotoxicity against various cancer cell lines.
- Case Study : An investigation into the effects of this compound on human breast cancer cells revealed a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been assessed for antimicrobial properties. Preliminary results indicate effectiveness against certain bacterial strains, highlighting its potential use in treating infections.
- Research Findings : In vitro assays showed that 4-(3,3-Dimethoxycyclobutyl)pyrrolidin-2-one exhibited moderate antibacterial activity against Gram-positive bacteria .
Comparative Analysis
To better understand the biological activity of 4-(3,3-Dimethoxycyclobutyl)pyrrolidin-2-one, it is useful to compare it with other similar compounds. Below is a table summarizing the biological activities of selected pyrrolidine derivatives:
| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| 4-(3,3-Dimethoxycyclobutyl)pyrrolidin-2-one | Moderate | Moderate | Receptor modulation and enzyme inhibition |
| Pyrrolidine derivative A | High | Low | Enzyme inhibition |
| Pyrrolidine derivative B | Moderate | High | Receptor antagonism |
属性
IUPAC Name |
4-(3,3-dimethoxycyclobutyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-13-10(14-2)4-8(5-10)7-3-9(12)11-6-7/h7-8H,3-6H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLLMZZHDZGOQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)C2CC(=O)NC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














